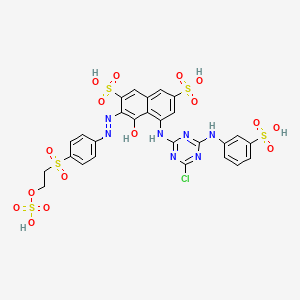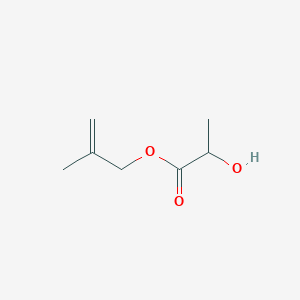
2-Methylprop-2-enyl 2-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 406308 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in biological and chemical research, particularly in the study of neural stem cells.
Preparation Methods
The synthesis of NSC 406308 involves several steps, typically starting with the preparation of precursor molecules. The synthetic routes often include specific reaction conditions such as temperature control, pH adjustments, and the use of catalysts. Industrial production methods may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
NSC 406308 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
NSC 406308 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It plays a crucial role in the study of neural stem cells, helping researchers understand cell differentiation and development.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and neurological disorders.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of NSC 406308 involves its interaction with specific molecular targets and pathways. It may act by modulating the activity of enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
NSC 406308 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 125973: Known for its role in cancer research.
NSC 125973: Used in the study of neural stem cells.
NSC 125973: Involved in various chemical synthesis processes.
Each of these compounds has its own unique properties and applications, making NSC 406308 a valuable addition to the field of scientific research.
Properties
CAS No. |
69028-44-0 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2-methylprop-2-enyl 2-hydroxypropanoate |
InChI |
InChI=1S/C7H12O3/c1-5(2)4-10-7(9)6(3)8/h6,8H,1,4H2,2-3H3 |
InChI Key |
BAUBEVZFEQZFQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCC(=C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


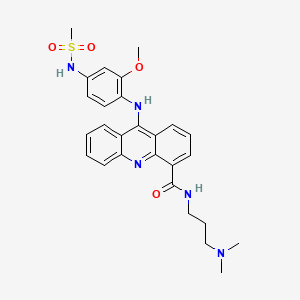
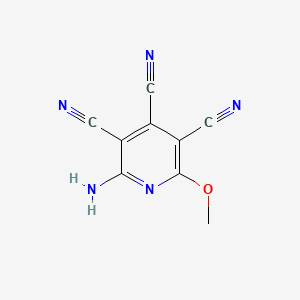


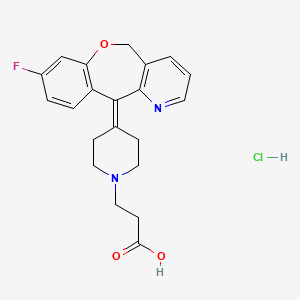

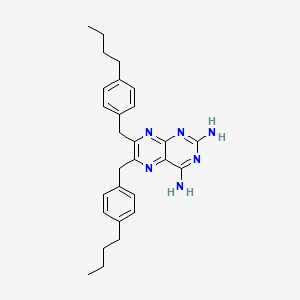
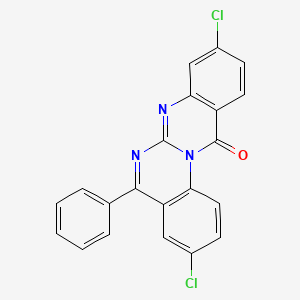
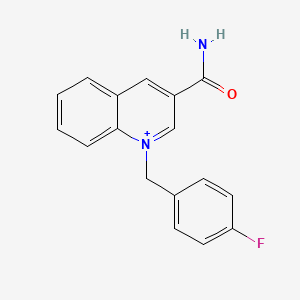
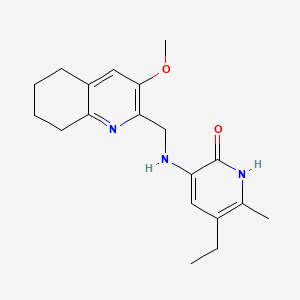
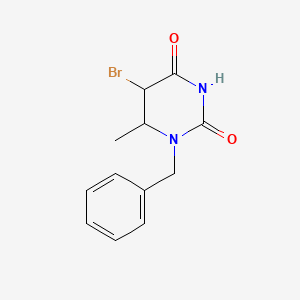
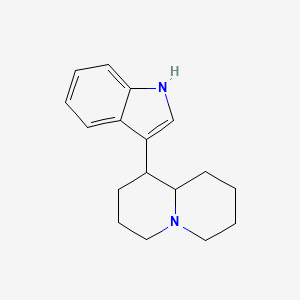
![cobalt(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate](/img/structure/B12795586.png)
